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Compound of Interest

Compound Name: GNE-7915 tosylate

Cat. No.: B2621562 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of GNE-7915
tosylate, a potent and selective brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2

(LRRK2). This document consolidates key quantitative data, details experimental

methodologies for pivotal studies, and visualizes relevant biological pathways and workflows to

support ongoing research and development efforts in neurodegenerative diseases, particularly

Parkinson's disease.

Core Properties and Quantitative Data
GNE-7915 is a small molecule inhibitor designed for high potency, selectivity, and central

nervous system (CNS) penetration.[1] Its tosylate salt form is often used in research. The

following tables summarize the key in vitro and in vivo properties of GNE-7915.
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Parameter Value Species/System Reference(s)

LRRK2 IC50 9 nM Cell-free assay [2][3]

LRRK2 Ki 1 nM Cell-free assay [2][4]

LRRK2 Cellular

Activity
Single-digit nM --- [5]

Selectivity (vs. 187

kinases)

>50% inhibition of

only TTK at 100 nM

Invitrogen kinase

profiling
[5][6]

Selectivity (vs. 392

kinases)

>50% probe

displacement for 10

kinases at 100 nM

DiscoverX

KinomeScan
[5][6]

Off-Target Activity
Moderately potent 5-

HT2B antagonist

In vitro functional

assays
[2][6]

Metabolic Stability Minimal turnover Human hepatocytes [2]

In Vivo Pharmacokinetic Properties of GNE-7915
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Species Dose & Route Key Findings Reference(s)

Rat ---

Excellent oral

exposure and long

half-life

[2]

Mouse (WT)
100 mg/kg,

subcutaneous

Peak serum and brain

concentrations at 1

hour, gradually

decreasing over 24

hours.

[7][8]

Mouse (BAC

Transgenic, hLRRK2

G2019S)

50 mg/kg, i.p. or p.o.

Concentration-

dependent reduction

of pLRRK2 in the

brain.

[2]

Cynomolgus Monkey 30 mg/kg, twice daily

Associated with

accumulation of

lamellar bodies in type

II pneumocytes.

[9][10]

Cynomolgus Monkey
65 mg/kg/day for 7

days

Study terminated due

to physical signs.
[11]

Rhesus Monkey
22.5 mg/kg, twice

daily for 14 days

Study terminated due

to physical signs.
[11]

Signaling Pathways and Experimental Workflows
To understand the mechanism of action of GNE-7915 and the experimental approaches used

to characterize it, the following diagrams illustrate the LRRK2 signaling pathway and a general

workflow for assessing in vivo efficacy.
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Caption: LRRK2 Signaling Pathway and Point of Inhibition by GNE-7915.
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Animal Model
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Caption: General Workflow for In Vivo Efficacy Assessment of GNE-7915.

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below

are summarized protocols for key experiments used in the characterization of GNE-7915.

In Vivo Efficacy Study in LRRK2 Transgenic Mice
This protocol outlines a typical study to assess the ability of GNE-7915 to inhibit LRRK2 kinase

activity in the brain of a relevant animal model.

1. Animal Model:

Species: Mouse
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Strain: Transgenic mice expressing human LRRK2, often with a pathogenic mutation such as

G2019S, on a bacterial artificial chromosome (BAC).[2][12] This allows for the study of the

inhibitor's effect on the human form of the enzyme in an in vivo setting.

2. Compound Formulation and Administration:

Formulation: GNE-7915 tosylate is typically formulated in a vehicle suitable for the chosen

route of administration (e.g., a solution for oral gavage or intraperitoneal injection).

Dose: A common dose used in studies is 50 mg/kg.[2]

Route of Administration: Oral (p.o.) or intraperitoneal (i.p.) injection.[2]

3. Study Design:

Animals are divided into vehicle control and GNE-7915 treatment groups.

A time-course study can be conducted to evaluate the onset and duration of LRRK2

inhibition.

Samples (blood and brain) are collected at various time points post-dosing.

4. Sample Processing and Analysis:

Pharmacokinetics: Blood is processed to plasma, and brain tissue is homogenized. GNE-

7915 concentrations in plasma and brain homogenates are determined using liquid

chromatography-tandem mass spectrometry (LC-MS/MS).

Pharmacodynamics: Brain tissue homogenates are analyzed to assess LRRK2 kinase

activity. This is often done by measuring the phosphorylation of LRRK2 substrates, such as

Rab10, or LRRK2 autophosphorylation sites using Western blotting or proximity ligation

assays (PLA).[2]

LRRK2 Kinase Inhibition Assay (Proximity Ligation
Assay)
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The proximity ligation assay (PLA) is a sensitive method to detect and quantify protein

phosphorylation, providing a measure of kinase activity in cells or tissues.

1. Cell Culture and Treatment (for in vitro studies):

Cell Line: Human embryonic kidney (HEK293) cells stably expressing a mutant form of

LRRK2 (e.g., G2019S) are commonly used.

Treatment: Cells are incubated with varying concentrations of GNE-7915 for a specified

period (e.g., 24 hours) to determine a dose-response curve.

2. Tissue Preparation (for in vivo studies):

Fixation and Sectioning: Brain tissue from treated and control animals is fixed (e.g., with 4%

paraformaldehyde), cryoprotected, and sectioned.

3. Proximity Ligation Assay Protocol:

Antibody Incubation: The cells or tissue sections are incubated with a pair of primary

antibodies that recognize LRRK2 and a phosphorylated residue of interest (e.g., pS1292-

LRRK2 or pThr73-Rab10).

PLA Probe Ligation: Secondary antibodies conjugated with oligonucleotides (PLA probes)

are added. When the probes are in close proximity (indicating that the target protein is

phosphorylated), the oligonucleotides can be ligated to form a circular DNA molecule.

Amplification and Detection: The circular DNA is amplified via rolling-circle amplification. The

amplified product is then detected using fluorescently labeled oligonucleotides.

Imaging and Quantification: The fluorescent signals, which appear as distinct spots, are

visualized using a fluorescence microscope and quantified using image analysis software.

The number of spots per cell or per area is proportional to the level of protein

phosphorylation.

Adverse Effects in Non-Human Primates
A significant finding in the preclinical safety assessment of GNE-7915 was the observation of

lung abnormalities in cynomolgus monkeys.[9]
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Finding: Repeated dosing with GNE-7915 led to the accumulation of lamellar bodies in type

II pneumocytes.[9][10]

Reversibility: This effect was found to be reversible after a washout period.[13]

Functional Impact: Studies have suggested that these histological changes may not be

associated with measurable deficits in pulmonary function.[10][13]

This finding highlights the importance of careful toxicological evaluation of LRRK2 inhibitors

and has been a key consideration in the development of subsequent compounds targeting this

kinase.

Conclusion
GNE-7915 tosylate is a valuable research tool for investigating the role of LRRK2 in health

and disease. Its high potency, selectivity, and brain-penetrant properties have enabled

significant advances in understanding the potential of LRRK2 inhibition as a therapeutic

strategy for Parkinson's disease. The data and protocols summarized in this guide are intended

to provide a solid foundation for researchers working with this and similar compounds,

facilitating the design of robust experiments and the interpretation of results in the context of

the broader field of LRRK2 research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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